molecular formula C18H21NO2S B2460380 N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049512-77-7

N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2460380
CAS RN: 1049512-77-7
M. Wt: 315.43
InChI Key: LAVSWOBASRGWFW-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a chemical compound. Thiophene, a component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It is considered to be a structural alert .


Chemical Reactions Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” specifically are not mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds similar in structure to N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have been synthesized and studied for their biological activities. For example, bisamides possessing anti-inflammatory and analgesic (non-narcotic) activities were synthesized by acylating 4,5-dimethyl-2-amino-3-cyano(ethoxycarbonyl)thiophenes with dicarboxylic acid dichloroanhydrides (Avakyan et al., 2005). Furthermore, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and displayed remarkable antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Fluorescent Dye Synthesis

N-Ethoxycarbonylpyrene- and perylene thioamides, similar to the query compound, served as building blocks in synthesizing a variety of fluorescent dyes. These dyes exhibited fluorescence across a wide spectrum and had applications in creating color-tunable fluorophores for various scientific purposes (Witalewska et al., 2019).

PET Imaging Applications

Derivatives of N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have been explored for their potential in positron emission tomography (PET) imaging. For instance, compounds similar to the query chemical were evaluated against 18F-FCWAY for quantifying 5-HT1A receptors in human subjects, revealing insights into their utility in PET imaging and receptor quantification (Choi et al., 2015).

Cytotoxic Evaluation in Cancer Research

In the realm of cancer research, derivatives of the compound have been synthesized and evaluated for their cytotoxicity and potential as topoisomerase II inhibitors. These studies are crucial for developing new chemotherapeutic agents, with some derivatives showing high efficacy in resistant cell lines (Gomez-Monterrey et al., 2011).

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)18(11-3-4-12-18)16-6-5-13-22-16/h5-10,13H,2-4,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVSWOBASRGWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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